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molecular formula C14H20N2O B8619325 3,3-Dimethyl-6-morpholinoindoline

3,3-Dimethyl-6-morpholinoindoline

Cat. No. B8619325
M. Wt: 232.32 g/mol
InChI Key: FRUUEHGTMHFXAC-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

The 6-iodo-3,3-dimethylindoline (250 mg, 0.915 mmol), morpholine (0.399 mL, 4.58 mmol), Pd2(dba)3 (33.5 mg, 0.037 mmol), and 2-(dicyclohexylphosphino)-2,4,6-tri-i-propyl-1,1-biphenyl (34.9 mg, 0.073 mmol) were dissolved in THF (2.0 mL) and 1M lithium bis(trimethylsilyl)amide (5.03 mL, 5.03 mmol) solution in THF was added to a sealed tube and heated to 65° C. for 1 h. The reaction was cooled to rt and then poured into water (30 mL) and extracted with EtOAc (1×150 mL) and DCM (1×150 mL). The combined organic layers were dried over magnesium sulfate and the crude product was purified by medium pressure chromatography (silica, 50 to 100% EtOAc:DCM) to give 4-(3,3-dimethylindolin-6-yl)morpholine. Mass Spectrum (ESI) m/e=233.2 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.399 mL
Type
reactant
Reaction Step One
Quantity
34.9 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
33.5 mg
Type
catalyst
Reaction Step One
Quantity
5.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:12])([CH3:11])[CH2:7][NH:8]2)=[CH:4][CH:3]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.C1(P(C2CCCCC2)C2(C(C)C)CC(C(C)C)=CC(C(C)C)=C2C2C=CC=CC=2)CCCCC1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O>[CH3:11][C:6]1([CH3:12])[C:5]2[C:9](=[CH:10][C:2]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[CH:3][CH:4]=2)[NH:8][CH2:7]1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
IC1=CC=C2C(CNC2=C1)(C)C
Name
Quantity
0.399 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
34.9 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1(C(=C(C=C(C1)C(C)C)C(C)C)C1=CC=CC=C1)C(C)C)C1CCCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
33.5 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
5.03 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (1×150 mL) and DCM (1×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the crude product was purified by medium pressure chromatography (silica, 50 to 100% EtOAc:DCM)

Outcomes

Product
Name
Type
product
Smiles
CC1(CNC2=CC(=CC=C12)N1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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